1-Bromo-3-methylbut-3-en-2-ol
Overview
Description
1-Bromo-3-methylbut-3-en-2-ol is an organic compound with the molecular formula C5H9BrO It is a brominated alcohol with a unique structure that includes a bromine atom, a hydroxyl group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-methylbut-3-en-2-ol can be synthesized through the reaction of isoprene with hydrobromic acid (HBr) or hydrogen bromide gas. The reaction is typically carried out at temperatures ranging from -20°C to 30°C, with cuprous halide (such as cuprous bromide) acting as a catalyst . The concentration of hydrobromic acid used can vary between 20% and 54% .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The double bond can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution: Formation of various substituted alcohols and ethers.
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of saturated alcohols.
Scientific Research Applications
1-Bromo-3-methylbut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methylbut-3-en-2-ol involves its reactivity with various molecular targets. The bromine atom and hydroxyl group can participate in nucleophilic substitution and hydrogen bonding, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is influenced by the presence of the double bond, which can undergo addition reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methylbutane: Similar in structure but lacks the double bond and hydroxyl group.
3-Methylbut-3-en-1-ol: Similar in structure but lacks the bromine atom.
1-Bromo-2-methylbutane: Similar in structure but differs in the position of the bromine atom and double bond.
Uniqueness
1-Bromo-3-methylbut-3-en-2-ol is unique due to the combination of a bromine atom, hydroxyl group, and double bond in its structure
Biological Activity
1-Bromo-3-methylbut-3-en-2-ol (C₅H₉BrO) is a brominated alcohol that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features both a hydroxyl group and a bromine atom, which contribute to its reactivity and possible interactions with biological systems.
This compound can be synthesized through various methods, including the reaction of isoprene with hydrogen peroxide and hydrobromic acid. The synthesis is typically performed under controlled conditions to yield the desired product efficiently. The compound's structure allows for multiple functional group transformations, making it a versatile intermediate in organic synthesis.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its antimicrobial properties and potential roles in biochemical pathways.
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial effects , particularly against certain Gram-positive and Gram-negative bacteria. The presence of the bromine atom is believed to enhance its ability to disrupt microbial cell membranes, leading to cell death.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity Level | Mechanism of Action |
---|---|---|
Staphylococcus aureus | Moderate | Disruption of cell membrane integrity |
Escherichia coli | Moderate | Induction of oxidative stress |
Bacillus cereus | High | Lipid peroxidation leading to cell damage |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Oxidative Stress Induction : The compound can lead to the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids, proteins, and DNA.
- Membrane Disruption : The brominated structure may interact with lipid bilayers, altering membrane fluidity and permeability, ultimately leading to cell lysis.
Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various brominated compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to evaluate the inhibition zones compared to control substances.
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cell lines. Results indicated that at higher concentrations, the compound induced apoptosis in cancerous cells while exhibiting lower toxicity towards normal cells, suggesting potential applications in cancer therapy.
Properties
IUPAC Name |
1-bromo-3-methylbut-3-en-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h5,7H,1,3H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQCLFGNUSYCFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534811 | |
Record name | 1-Bromo-3-methylbut-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73727-37-4 | |
Record name | 1-Bromo-3-methylbut-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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